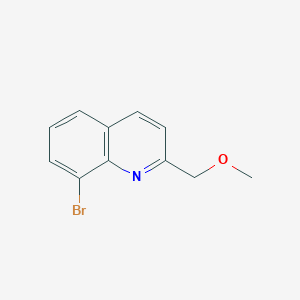

8-Bromo-2-(methoxymethyl)quinoline

Description

Properties

Molecular Formula |

C11H10BrNO |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

8-bromo-2-(methoxymethyl)quinoline |

InChI |

InChI=1S/C11H10BrNO/c1-14-7-9-6-5-8-3-2-4-10(12)11(8)13-9/h2-6H,7H2,1H3 |

InChI Key |

CQZRLRVOAGIHQE-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=NC2=C(C=CC=C2Br)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 2 Methoxymethyl Quinoline

Retrosynthetic Analysis of 8-Bromo-2-(methoxymethyl)quinoline

A retrosynthetic analysis of 8-bromo-2-(methoxymethyl)quinoline reveals several potential disconnection points. The most logical approach involves disconnecting the quinoline (B57606) ring itself, leading back to simpler aniline (B41778) and carbonyl-containing precursors. The C-N and C-C bonds within the quinoline nucleus are prime candidates for disconnection, suggesting classical quinoline syntheses as a forward-reaction strategy.

Another key disconnection is at the C2-position, targeting the introduction of the methoxymethyl group. This can be envisioned through the functionalization of a pre-formed 8-bromo-2-methylquinoline (B152758) or a related intermediate. Alternatively, the methoxymethyl group could be incorporated into one of the precursors before the quinoline ring formation.

Classical and Established Routes for the Quinoline Core Formation

The construction of the quinoline skeleton is a cornerstone of heterocyclic chemistry, with several named reactions offering reliable pathways.

Skraup-Doebner-Von Miller and Related Cyclization Reactions

The Skraup-Doebner-Von Miller synthesis and its variations are powerful methods for quinoline formation. The traditional Skraup synthesis involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.orgnih.gov A related method, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst to react with anilines. iipseries.orgwikipedia.org These reactions proceed through a 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the quinoline ring. acs.org The mechanism of this reaction is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov

For the synthesis of 8-bromo-2-(methoxymethyl)quinoline, one could envision using 2-bromoaniline (B46623) as the starting material. However, the harsh, acidic conditions of the Skraup synthesis may not be compatible with the methoxymethyl group. The Doebner-von Miller approach could potentially utilize a precursor to the methoxymethyl group, which is then modified after the quinoline ring is formed.

Friedländer and Conrad-Limpach-Knorr Synthesis Approaches

The Friedländer synthesis offers a milder alternative for quinoline construction. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganicreactions.orgjk-sci.com The reaction is typically catalyzed by acids or bases. wikipedia.orgjk-sci.com A key advantage of the Friedländer synthesis is its regioselectivity, which is determined by the starting materials. To synthesize 8-bromo-2-(methoxymethyl)quinoline via this route, one could react 2-amino-3-bromobenzaldehyde (B168341) with a ketone bearing the methoxymethyl group.

The Conrad-Limpach-Knorr synthesis provides access to 4-hydroxyquinolines (quinolones) through the reaction of anilines with β-ketoesters. wikipedia.orgquimicaorganica.org The reaction conditions can be controlled to favor either the 4-quinolone (kinetic product) or the 2-quinolone (thermodynamic product). quimicaorganica.orgyoutube.com While this method is effective for producing quinolones, it would require subsequent steps to remove the hydroxyl group and introduce the desired substituents at the 2- and 8-positions, making it a less direct route for the target molecule.

Regioselective Functionalization of the Quinoline Nucleus

An alternative to constructing the quinoline ring with the desired substituents already in place is to perform regioselective functionalization on a pre-existing quinoline core. For instance, starting with 8-bromoquinoline (B100496), one could aim to introduce the methoxymethyl group at the C2 position.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis. nih.gov However, achieving regioselectivity on a quinoline ring can be challenging. The nitrogen atom deactivates the ring towards electrophilic substitution and directs nucleophilic substitution primarily to the 2- and 4-positions.

Bromination of 8-substituted quinolines has been investigated, and the position of bromination is highly dependent on the nature of the substituent at the 8-position and the reaction conditions. acgpubs.orgresearchgate.net For example, the bromination of 8-methoxyquinoline (B1362559) can yield 5-bromo-8-methoxyquinoline (B186703). acgpubs.org This highlights the importance of carefully selecting the bromination strategy to ensure the desired 8-bromo isomer. An operationally simple, metal-free protocol for the C5-H halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acid. rsc.org

Strategies for Introduction of the 2-(methoxymethyl) Substituent

The introduction of the methoxymethyl group at the C2 position is a critical step in the synthesis of the target molecule.

Pre-functionalization of Precursors

One of the most straightforward strategies involves using a precursor that already contains the methoxymethyl moiety. In the context of the Friedländer synthesis, this would entail using a ketone of the structure CH3OCH2C(O)R, where R is an appropriate group. The reaction of this ketone with a suitably substituted 2-aminobenzaldehyde (B1207257) would directly lead to the desired 2-(methoxymethyl)quinoline.

Alternatively, in a Skraup-type synthesis, it might be possible to use a glycerol derivative that would lead to the formation of the 2-(methoxymethyl) group, although this is a less common approach.

Another approach involves the synthesis of 3-benzyl-6-bromo-2-chloroquinoline, which can then be reacted with sodium methoxide (B1231860) to yield 3-benzyl-6-bromo-2-methoxyquinoline. google.com While this introduces a methoxy (B1213986) group, a similar strategy could potentially be adapted for a methoxymethyl group.

The following table summarizes the key features of the discussed synthetic methodologies:

| Synthetic Method | Key Features | Applicability to 8-Bromo-2-(methoxymethyl)quinoline |

| Skraup-Doebner-Von Miller | - Uses anilines and α,β-unsaturated carbonyls. wikipedia.org - Often requires harsh acidic conditions. | - Could start with 2-bromoaniline. - Potential for side reactions due to the methoxymethyl group. |

| Friedländer Synthesis | - Condensation of 2-aminoaryl aldehydes/ketones with active methylene (B1212753) compounds. wikipedia.orgorganicreactions.org - Generally milder conditions than Skraup. jk-sci.com | - Highly suitable for regioselective synthesis. - Requires a pre-functionalized ketone with the methoxymethyl group. |

| Conrad-Limpach-Knorr | - Reaction of anilines with β-ketoesters to form quinolones. wikipedia.orgquimicaorganica.org | - Indirect route, requiring removal of the hydroxyl group. |

| Regioselective Functionalization | - Introduction of substituents onto a pre-formed quinoline ring. | - Challenging to achieve the desired regioselectivity for both bromo and methoxymethyl groups. |

| Pre-functionalization of Precursors | - Incorporating the desired substituents into the starting materials before ring formation. | - A highly effective strategy, particularly when combined with the Friedländer synthesis. |

Post-cyclization Modifications at the C2 Position

The functionalization of the quinoline core, particularly at the C2 position, is a critical step in the synthesis of various derivatives. After the initial quinoline scaffold is constructed, modifications at the C2 position can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, 2-bromo-8-methoxyquinoline (B1283758) can serve as a versatile substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups at the C2 position. The reaction of 2-bromo-8-methoxyquinoline with 2-pyridinylstannanes, catalyzed by Pd(PPh₃)₄ in tetrahydrofuran (B95107) (THF) at 80°C, yields 2-(2-pyridinyl)-8-methoxyquinoline. This transformation is efficient due to the electron-deficient nature of the quinoline ring, which facilitates the oxidative addition to the palladium catalyst. The regioselectivity of this reaction is high, with the substitution occurring specifically at the C2 position while the methoxy group at the C8 position remains intact.

Another strategy for C2 modification involves the use of quinoline N-oxides. The N-oxide group can act as a directing group, facilitating functionalization at the C2 position. Palladium-catalyzed C2 arylation of quinoline-N-oxide with unactivated benzene (B151609) has been reported to proceed with good regioselectivity. mdpi.com Similarly, Pd-catalyzed C2 alkenylation of quinoline N-oxide with bromoalkenes can be achieved through a bicatalytic Pd/Cu process. mdpi.com

Regioselective Bromination Strategies at the C8 Position of the Quinoline Scaffold

Achieving regioselective bromination at the C8 position of the quinoline ring is a key challenge in the synthesis of 8-bromoquinoline derivatives. The electronic properties of the quinoline system, with the pyridine (B92270) ring being electron-deficient, generally direct electrophilic substitution to the benzene ring.

Direct Electrophilic Bromination of Quinoline Derivatives

Direct electrophilic bromination of quinoline itself can lead to a mixture of products. However, the presence of directing groups can significantly influence the regioselectivity. For instance, the bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924), has been investigated under various conditions. acgpubs.orgresearchgate.netresearchgate.net The reaction of 8-hydroxyquinoline with bromine can yield a mixture of 5-bromo-, 7-bromo-, and 5,7-dibromo-8-hydroxyquinoline, depending on the reaction conditions and the amount of brominating agent used. acgpubs.orgresearchgate.net In contrast, the bromination of 8-methoxyquinoline with molecular bromine in chloroform (B151607) has been shown to regioselectively yield 5-bromo-8-methoxyquinoline. acgpubs.org

Indirect Bromination Approaches via Other Functional Groups

Indirect methods for introducing a bromine atom at the C8 position often involve the transformation of a pre-existing functional group. One such method is the Sandmeyer reaction, where an 8-aminoquinoline can be converted to the corresponding 8-bromoquinoline. This involves diazotization of the amino group followed by treatment with a copper(I) bromide solution.

Another approach involves the use of quinoline N-oxides. The N-oxide functionality can direct metallation to the C8 position, which can then be followed by quenching with a bromine source. Rhodium(III)-catalyzed C(8)–H activation of quinoline N-oxides has been developed for regioselective C–Br bond formation using N-bromosuccinimide (NBS) as the bromine source. mdpi.comacs.orgresearchgate.netresearchgate.net This method exhibits high efficiency and functional group tolerance. acs.org

Halogenation in Strong Acid Media

The conditions for electrophilic halogenation can significantly impact the regioselectivity. In strong acid media, the quinoline nitrogen is protonated, further deactivating the pyridine ring towards electrophilic attack. This can enhance the selectivity for substitution on the carbocyclic ring. The bromination of quinoline in the presence of a strong acid can favor the formation of 5- and 8-bromoquinolines. rsc.org For example, the bromination of 8-methoxyquinoline with NBS in 93% sulfuric acid has been reported, although it can lead to a mixture of products including 5-bromo-8-methoxyquinoline and 5,7-dibromo-8-methoxyquinoline. acgpubs.org

Dehydrogenation and Bromination Cascade Reactions

A novel approach for the synthesis of bromoquinolines involves a one-pot dehydrogenation and bromination cascade reaction of tetrahydroquinolines. rsc.orgrsc.org This method utilizes N-bromosuccinimide (NBS) as both an oxidant for the dehydrogenation and an electrophilic bromine source. rsc.orgrsc.org This metal-free approach allows for the efficient construction of functionalized bromoquinolines from readily available tetrahydroquinoline precursors. rsc.orgrsc.org The reaction proceeds with good functional group tolerance and under mild conditions. rsc.orgrsc.org

Modern and Advanced Synthetic Approaches for 8-Bromo-2-(methoxymethyl)quinoline

Modern synthetic strategies for preparing 8-Bromo-2-(methoxymethyl)quinoline often leverage transition-metal-catalyzed cross-coupling reactions and C-H activation/functionalization methodologies. These advanced approaches offer greater efficiency, selectivity, and functional group tolerance compared to traditional methods.

A prominent strategy involves the late-stage functionalization of a pre-formed quinoline scaffold. For instance, a rhodium(III)-catalyzed C8-alkylation of quinoline N-oxides with maleimides has been demonstrated to be a site-selective modification. nih.gov While this example introduces an alkyl group, the underlying principle of C8-H activation via an N-oxide directing group is a powerful tool that could be adapted for the introduction of a bromine atom. A highly efficient and regioselective Rh(III)-catalyzed protocol for C8-bromination of quinoline N-oxide using N-bromosuccinimide (NBS) has been developed. acs.org This reaction proceeds with excellent functional group tolerance and can be performed on a gram scale. acs.org

Palladium catalysis has also been employed for the C8-selective C–H arylation of quinoline N-oxides. acs.org While this specific reaction introduces an aryl group, the development of conditions that favor C8 functionalization over the more electronically favored C2 position is a significant advancement. These conditions could potentially be adapted for a C8-bromination reaction.

Furthermore, metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines has been established. rsc.orgnih.gov This method utilizes inexpensive and atom-economical trihaloisocyanuric acid as the halogen source and proceeds under mild, open-air conditions with high regioselectivity for the C5 position. rsc.orgnih.gov While this particular protocol favors C5 halogenation, it highlights the potential of developing metal-free systems for selective C-H functionalization on the quinoline core.

A plausible modern synthetic route to 8-Bromo-2-(methoxymethyl)quinoline could involve the initial synthesis of 2-(methoxymethyl)quinoline followed by a regioselective C8-bromination. The synthesis of 2-(methoxymethyl)quinoline can be achieved through various methods, including the reaction of 2-chloroquinoline (B121035) with sodium methoxide. Subsequently, the C8-bromination could be accomplished using a directed C-H activation strategy, potentially involving the transient formation of an N-oxide to direct a rhodium or palladium catalyst to the C8 position for subsequent bromination with a suitable bromine source like NBS.

Below is a table summarizing various synthetic approaches for the functionalization of the quinoline scaffold, which are relevant to the synthesis of 8-Bromo-2-(methoxymethyl)quinoline.

| Reaction Type | Position | Reagents and Conditions | Key Features | Reference(s) |

| Suzuki-Miyaura Coupling | C2 | 2-pyridinylstannanes, Pd(PPh₃)₄, THF, 80°C | High regioselectivity for C2 functionalization. | |

| C-H Arylation | C2 | Quinoline N-oxide, Benzene, Pd(OAc)₂, Ag₂CO₃, 130°C | Good regioselectivity for C2 arylation. | mdpi.com |

| C-H Alkenylation | C2 | Quinoline N-oxide, Bromoalkenes, Pd/Cu catalysis | Bicatalytic system for C2 alkenylation. | mdpi.com |

| Electrophilic Bromination | C5 | 8-Methoxyquinoline, Br₂, CHCl₃ | Regioselective bromination at the C5 position. | acgpubs.org |

| C-H Bromination | C8 | Quinoline N-oxide, NBS, [RhCp*Cl₂]₂, AgSbF₆, NaOAc | Highly efficient and regioselective C8 bromination. | mdpi.comacs.org |

| Dehydrogenation/Bromination | Multiple | Tetrahydroquinoline, NBS | One-pot, metal-free cascade reaction. | rsc.orgrsc.org |

Metal-Catalyzed Syntheses

Metal-catalyzed reactions are powerful tools for the construction and functionalization of heterocyclic systems like quinolines, often providing high efficiency and selectivity under mild conditions.

Palladium-Catalyzed Cyclizations and Functionalizations

Palladium catalysis offers a versatile platform for quinoline synthesis. One plausible route to 8-Bromo-2-(methoxymethyl)quinoline involves a palladium-catalyzed cross-coupling reaction to construct the quinoline core, followed by functionalization. For instance, a one-step synthesis of quinolines can be achieved via the palladium-catalyzed cross-coupling of unprotected ortho-bromoanilines with cyclopropanols. organic-chemistry.org This reaction proceeds through an intramolecular condensation and a palladium-catalyzed oxidation sequence. organic-chemistry.org To apply this to the target molecule, one could envision using 2-bromoaniline and a cyclopropanol (B106826) derivative that would yield the 2-(methoxymethyl) substituent.

Another strategy involves the functionalization of a pre-existing quinoline ring. A palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines has been developed for the synthesis of 2-arylquinolines, highlighting the utility of palladium in C-C bond formation to build the quinoline scaffold. nih.gov While not directly applicable to the methoxymethyl substituent, it demonstrates the potential of palladium catalysis in quinoline synthesis.

A key palladium-catalyzed reaction that could be employed is the Sonogashira coupling. The synthesis of quinolin-2(1H)-ones, for example, can be achieved through the coupling of ethyl N-(2-ethynyl)malonanilide with aryl or heteroaryl halides. nih.gov This highlights the potential of using a suitably substituted bromoaniline in a palladium-catalyzed reaction sequence to build the desired quinoline.

Table 1: Representative Conditions for Palladium-Catalyzed Quinoline Synthesis

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | dppb | K₂CO₃ | Toluene | 110 | organic-chemistry.org |

| PdCl₂ | L1 | TfOH | Toluene | 90 | nih.gov |

Note: This table represents typical conditions for palladium-catalyzed quinoline syntheses and may require optimization for the specific synthesis of 8-Bromo-2-(methoxymethyl)quinoline.

Copper-Mediated Synthesis Routes

Copper-catalyzed reactions provide a cost-effective and efficient alternative for the synthesis of quinolines. Domino reactions catalyzed by copper are particularly attractive as they allow for the formation of multiple bonds in a single step. For instance, quinoline derivatives can be obtained from enaminones and 2-bromo- or 2-iodobenzaldehydes via a copper-catalyzed domino reaction that includes an aldol (B89426) reaction, C(aryl)-N bond formation, and elimination. rsc.org

Another approach involves the copper(II)-catalyzed domino reaction of primary arylamines with electron-deficient terminal alkynes, which provides access to a variety of 2,4-disubstituted quinolines at room temperature. rsc.org This method is notable for its operational simplicity, as it does not require protection from air or moisture. rsc.org The synthesis of indolequinones from bromoquinones and enamines mediated by copper(II) acetate (B1210297) also demonstrates the utility of copper in C-N bond formation and cyclization. nih.gov

For the synthesis of 8-Bromo-2-(methoxymethyl)quinoline, one could envision a copper-catalyzed reaction between a suitably substituted 2-bromoaniline and an alkyne bearing a methoxymethyl group.

Table 2: Examples of Copper-Catalyzed Reactions in Heterocycle Synthesis

| Catalyst | Base | Solvent | Temperature | Key Transformation | Reference |

| Cu(OAc)₂·H₂O | - | - | Room Temp | Domino synthesis of quinolines | rsc.org |

| Cu(II) acetate | K₂CO₃ | - | - | Synthesis of indolequinones | nih.gov |

| CuSO₄·5H₂O | - | Methanol | - | Peptide bond formation | nih.gov |

Note: This table showcases the versatility of copper catalysis. The conditions would need to be adapted for the specific synthesis of 8-Bromo-2-(methoxymethyl)quinoline.

Iron-Catalyzed Approaches

Iron catalysis has emerged as an environmentally benign and economical alternative to precious metal catalysis. Iron catalysts can be employed in various oxidative cyclization reactions to form quinoline scaffolds. For example, the iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols or methyl arenes can produce polysubstituted quinolines. nih.gov In this process, the alcohol or methyl arene is first oxidized to an aldehyde in the presence of an iron catalyst and a peroxide, followed by imine condensation, radical cyclization, and oxidative aromatization to yield the quinoline product. nih.gov

This strategy could be adapted for the synthesis of 8-Bromo-2-(methoxymethyl)quinoline by using a 2-styrylaniline bearing a bromine at the appropriate position and an alcohol that would lead to the 2-(methoxymethyl) group.

Cobalt-Catalyzed Methods

Cobalt catalysts offer unique reactivity for the synthesis of nitrogen-containing heterocycles. A notable application is the cobalt-catalyzed redox-neutral annulation of anilides and alkynes to efficiently produce quinoline scaffolds. rsc.org The combination of a cobalt catalyst with a Lewis acid like Zn(OTf)₂ has been shown to be effective for this transformation. rsc.org This method is attractive due to the use of a low-cost cobalt catalyst and readily available starting materials. rsc.org

Furthermore, a phosphine-free Co(II) complex has been reported to catalyze the synthesis of quinolines and quinoxalines through the dehydrogenative coupling of vicinal diols with o-phenylenediamines or 2-nitroanilines. rsc.org This catalytic system was also effective for the one-pot synthesis of 2-alkylaminoquinolines. rsc.org These examples underscore the potential of cobalt catalysis in constructing the quinoline core of the target molecule.

Organocatalytic Methodologies in Quinoline Synthesis

Organocatalysis has gained significant attention as a green and sustainable approach to organic synthesis, avoiding the use of potentially toxic and expensive metals. dntb.gov.ua Various organocatalytic strategies have been developed for the construction of the quinoline core.

One such approach is the asymmetric catalytic [4+2] cycloannulation of ortho-aminophenyl para-quinone methides with alkenes to construct tetrahydroquinolines with high stereoselectivity. nih.gov While this method yields a saturated heterocyclic core, subsequent aromatization could provide a route to quinolines.

Another strategy involves the use of bifunctional organocatalysts. For instance, a bifunctional tertiary amine-thiourea catalyst has been used to promote an enantio- and diastereoselective intramolecular aza-Henry (nitro-Mannich) reaction to afford trans-2-aryl-3-nitro-tetrahydroquinolines. researchgate.net

For the synthesis of 8-Bromo-2-(methoxymethyl)quinoline, an organocatalytic approach might involve the condensation of a substituted aniline with a carbonyl compound, promoted by an acid or base organocatalyst, in a Friedländer-type synthesis. The use of novel organocatalysts like 3,5-bis(trifluoromethyl) phenyl ammonium (B1175870) hexafluorophosphate (B91526) has been shown to be effective for the synthesis of various heterocyclic compounds, including quinazolines and quinoxalines, and could potentially be applied to quinoline synthesis. eurekaselect.com

Microwave-Assisted and Green Chemistry Principles in Synthesis

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering significant advantages such as dramatically reduced reaction times, improved yields, and often cleaner reactions with fewer byproducts. semanticscholar.orgnih.govnih.govlew.roresearchgate.net The principles of green chemistry, which advocate for the use of less hazardous chemicals and the design of energy-efficient processes, are well-aligned with the benefits of microwave irradiation. organic-chemistry.org

The synthesis of quinoline derivatives has been extensively explored using microwave technology. For example, the microwave-induced synthesis of 4-methoxy-1-methyl-2-quinolinone derivatives has been reported, where the key steps were significantly accelerated compared to conventional heating methods. semanticscholar.org In this synthesis, 4-hydroxy-2-quinolinone precursors were prepared in a single step from aniline and diethylmalonate using p-toluenesulfonic acid as a catalyst under microwave irradiation. semanticscholar.org

A catalyst-free, one-pot, three-component procedure for the synthesis of novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline pharmacophore has also been developed using microwave irradiation. nih.gov This highlights the potential for multicomponent reactions under microwave conditions to rapidly assemble complex molecular architectures.

For the synthesis of 8-Bromo-2-(methoxymethyl)quinoline, employing microwave irradiation in any of the previously discussed metal-catalyzed or organocatalytic steps could lead to a more efficient and environmentally friendly process. For instance, a microwave-assisted Friedländer annulation or a Suzuki-type cross-coupling could be envisioned.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Synthesis of 4-hydroxy-2-quinolinones | Several hours | 3 minutes | Significant | semanticscholar.org |

| Synthesis of benzodiazepines from chalcones | 2-3 hours | 2-4 minutes | Higher yields | researchgate.net |

Note: This table illustrates the general advantages of microwave-assisted synthesis in terms of reaction time and yield for related heterocyclic systems.

Mechanistic Investigations of 8-Bromo-2-(methoxymethyl)quinoline Formation

The formation of 8-Bromo-2-(methoxymethyl)quinoline can be mechanistically evaluated through two primary synthetic strategies: the functionalization of a pre-existing 8-bromo-2-methylquinoline or the nucleophilic substitution of an 8-bromo-2-haloquinoline.

One plausible pathway involves the initial synthesis of 8-bromo-2-methylquinoline, followed by the introduction of the methoxy group onto the methyl substituent. The synthesis of 8-bromo-2-methylquinoline itself can be achieved through established quinoline syntheses, such as the Doebner-von Miller reaction, using 2-bromoaniline as a starting material. The subsequent functionalization of the 2-methyl group to a methoxymethyl group is a critical step. This transformation can proceed through a free-radical halogenation of the methyl group, followed by a nucleophilic substitution with methoxide.

Mechanism of Methyl Group Functionalization:

The conversion of the methyl group at the 2-position of the quinoline ring into a methoxymethyl group likely proceeds via a two-step mechanism:

Free-Radical Bromination: The process is initiated by the homolytic cleavage of a bromine molecule (Br₂) or by using a radical initiator like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This generates a bromine radical (Br•). The bromine radical then abstracts a hydrogen atom from the methyl group of 8-bromo-2-methylquinoline to form a resonance-stabilized benzylic-type radical and hydrogen bromide (HBr). This radical is stabilized by the adjacent quinoline ring. The benzylic radical then reacts with another molecule of Br₂ to yield 8-bromo-2-(bromomethyl)quinoline (B8757523) and another bromine radical, which continues the chain reaction. ucsb.edumasterorganicchemistry.com The selectivity for the benzylic position is high due to the stability of the resulting radical intermediate. masterorganicchemistry.com

Nucleophilic Substitution: The resulting 8-bromo-2-(bromomethyl)quinoline possesses a reactive benzylic bromide. This allows for a subsequent nucleophilic substitution reaction with sodium methoxide (NaOCH₃). The methoxide ion (CH₃O⁻) acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group in an Sₙ2 manner. This concerted, single-step reaction involves the backside attack of the nucleophile, leading to the displacement of the bromide leaving group and the formation of the desired 8-Bromo-2-(methoxymethyl)quinoline. utexas.edulibretexts.orglibretexts.orgmasterorganicchemistry.com

An alternative and potentially more direct route involves the use of 8-bromo-2-chloroquinoline (B70218) as a precursor. This intermediate can be synthesized through various methods, including the conversion of the corresponding quinolin-2-one.

Mechanism of Nucleophilic Substitution on 2-Chloroquinoline:

The reaction of 8-bromo-2-chloroquinoline with sodium methoxide proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. The electron-withdrawing nature of the quinoline nitrogen atom activates the 2-position towards nucleophilic attack.

Nucleophilic Attack: The methoxide ion attacks the C-2 carbon of the quinoline ring, which bears the chlorine atom. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinoline ring system, including the electronegative nitrogen atom, which helps to stabilize the intermediate.

Departure of the Leaving Group: In the final step, the chloride ion is eliminated from the Meisenheimer complex, and the aromaticity of the quinoline ring is restored, yielding the final product, 8-Bromo-2-(methoxymethyl)quinoline.

Research on the alkoxydehalogenation of 2,4-dihalogenoquinolines has shown that the 2-position is generally more susceptible to nucleophilic attack than the 4-position, supporting the feasibility of this mechanistic pathway. capes.gov.br

Table of Reaction Parameters for Analogous Reactions:

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

| 8-Methoxyquinoline | Bromine (1.1 eq) | Chloroform | Ambient | 92% | acgpubs.org |

| 2,5-Dibromopyridine | Sodium Hydroxide | Methanol | Reflux | 98% | chemicalbook.com |

| 2-Styrylanilines | 2-Methylquinolines, I₂, TBHP | DMSO | 120 °C | 42-81% | nih.gov |

Chemical Reactivity and Transformations of 8 Bromo 2 Methoxymethyl Quinoline

Reactivity at the C8-Bromo Position

The primary site of reactivity on the 8-bromo-2-(methoxymethyl)quinoline molecule is the carbon-bromine bond at the 8th position of the quinoline (B57606) core. The bromine atom serves as a versatile leaving group, enabling a range of synthetic modifications.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The bromine atom at the C8 position of 8-bromo-2-(methoxymethyl)quinoline makes it a suitable substrate for these transformations.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a new carbon-carbon bond between an organoboron compound and an organic halide. libretexts.orgnih.gov This reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. libretexts.orgnih.gov In the context of 8-bromo-2-(methoxymethyl)quinoline, this reaction would involve its coupling with a boronic acid or boronic ester in the presence of a palladium catalyst and a base to yield an 8-aryl- or 8-alkyl-2-(methoxymethyl)quinoline derivative.

The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to give the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands, base, and solvent can significantly influence the reaction's efficiency. For instance, sterically bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the coupling of heteroaryl halides. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 8-Bromo-2-(methoxymethyl)quinoline | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 8-Aryl-2-(methoxymethyl)quinoline |

This table represents a generalized Suzuki-Miyaura reaction. Specific conditions and yields would vary based on the specific arylboronic acid and detailed experimental parameters.

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgscirp.org This reaction is a cornerstone for the synthesis of substituted alkynes and has been applied to various brominated quinolines. nih.gov The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

For 8-bromo-2-(methoxymethyl)quinoline, a Sonogashira coupling with a terminal alkyne would result in the formation of an 8-alkynyl-2-(methoxymethyl)quinoline. The reaction conditions can be optimized by varying the catalyst, ligand, base, and solvent. For example, using Pd(CF₃COO)₂, PPh₃, and CuI in the presence of Et₃N in DMF has been shown to be effective for the Sonogashira coupling of 2-amino-3-bromopyridines. scirp.org

Table 2: Representative Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 8-Bromo-2-(methoxymethyl)quinoline | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 8-Alkynyl-2-(methoxymethyl)quinoline |

This table illustrates a typical Sonogashira coupling. Actual yields and conditions depend on the specific alkyne used.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction would allow for the introduction of a vinyl group at the C8 position of the quinoline ring.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org This versatile reaction allows for the formation of C-C bonds with a wide range of substrates. organic-chemistry.org For 8-bromo-2-(methoxymethyl)quinoline, a Negishi coupling with an organozinc reagent would yield an 8-alkyl- or 8-aryl-2-(methoxymethyl)quinoline. The reaction often provides high yields and is tolerant of various functional groups. researchgate.net

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.govmit.edu This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. mit.edu

The reaction of 8-bromo-2-(methoxymethyl)quinoline with a primary or secondary amine in the presence of a palladium catalyst and a base would lead to the corresponding 8-amino-2-(methoxymethyl)quinoline derivative. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results. nih.govmit.edu The use of specific precatalysts can also enhance the reaction's scope and efficiency. nih.gov

Table 3: Representative Buchwald-Hartwig C-N Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 8-Bromo-2-(methoxymethyl)quinoline | Primary or Secondary Amine | Pd₂(dba)₃, BrettPhos, LiHMDS | 8-(Amino)-2-(methoxymethyl)quinoline |

This table provides a general example of a Buchwald-Hartwig amination. Specific conditions and yields are dependent on the amine and catalyst system employed.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. dalalinstitute.comlibretexts.org For this reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.orgnih.gov

In the case of 8-bromo-2-(methoxymethyl)quinoline, the quinoline ring itself is somewhat electron-deficient, which can facilitate nucleophilic attack. However, the absence of strong electron-withdrawing groups directly activating the C8 position would likely necessitate the use of very strong nucleophiles or harsh reaction conditions for a SNAr reaction to proceed. libretexts.org Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.gov

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to facilitate the deprotonation of an adjacent aromatic C-H bond by an organolithium reagent. wikipedia.org This process creates a stabilized carbanion that can then react with various electrophiles, leading to the regioselective functionalization of the aromatic ring. wikipedia.orgbaranlab.org

In the context of quinoline derivatives, the nitrogen atom within the ring can act as a directing group. For 8-bromo-2-(methoxymethyl)quinoline, the methoxymethyl group can also serve as a DMG. organic-chemistry.orgharvard.edu The methoxymethyl group is classified as a strong directing group, capable of coordinating with the lithium atom of the organolithium reagent, thereby increasing the acidity of the ortho-protons. baranlab.orgorganic-chemistry.org This coordination brings the base into close proximity to the C-H bond, facilitating its cleavage. baranlab.org

The general mechanism involves the formation of a complex between the Lewis acidic lithium and the Lewis basic heteroatom of the DMG. wikipedia.org This is followed by deprotonation at the nearest ortho position to form an aryllithium intermediate, which then reacts with an electrophile. wikipedia.org The regioselectivity of DoM is a significant advantage over traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para products. wikipedia.org

Table 1: Common Directed Metalation Groups (DMGs) and Their Relative Strengths organic-chemistry.orgharvard.edu

| Strength | DMG Examples |

| Strong | -CONR₂, -SO₂NR₂, -OMOM, -OCONR₂ |

| Moderate | -OCH₃, -NR₂, -CH₂NR₂ |

| Weak | -F, -Cl |

This table is for illustrative purposes and includes examples of common DMGs. The effectiveness of a DMG can be influenced by various factors within the specific molecular context.

Radical Reactions Involving the Bromine Atom

The bromine atom at the 8-position of the quinoline ring can participate in radical reactions. While specific studies on radical reactions of 8-bromo-2-(methoxymethyl)quinoline are not extensively detailed in the provided search results, general principles of radical chemistry of aryl bromides can be applied. For instance, N-iodosuccinimide (NIS) can act as an iodination reagent for imines, leading to the formation of N-iodoimines. Homolytic cleavage of the N-I bond generates an iminyl radical, which can then undergo cyclization onto an aromatic ring. nih.gov

Reactivity of the 2-(methoxymethyl) Substituent

The 2-(methoxymethyl) substituent offers a versatile handle for further molecular modifications through various functional group interconversions.

Functional Group Interconversions of the Methoxymethyl Ether

The methoxymethyl (MOM) ether is a common protecting group for alcohols in organic synthesis. wikipedia.org It is known for its stability under a range of conditions, yet it can be cleaved when necessary. adichemistry.com

The MOM ether can be cleaved to reveal the corresponding hydroxymethyl group. This deprotection is typically achieved under acidic conditions. wikipedia.orgadichemistry.com A variety of Lewis and Brønsted acids can be employed for this transformation. wikipedia.org For example, treatment with trimethylsilyl (B98337) triflate (TMSOTf) in the presence of 2,2′-bipyridyl can effectively deprotect aromatic MOM ethers. acs.org The reaction proceeds through the formation of a silyl (B83357) ether intermediate, which is then hydrolyzed to the alcohol. acs.org Another method involves using zinc bromide and n-propanethiol, which allows for rapid and selective deprotection. researchgate.net Fungal peroxygenases have also been shown to cleave ethers, including those with aromatic rings, through a hydrogen abstraction and oxygen rebound mechanism. nih.gov

Table 2: Selected Reagents for MOM Ether Cleavage wikipedia.orgadichemistry.comacs.orgresearchgate.net

| Reagent System | Conditions |

| Trimethylsilyl triflate (TMSOTf), 2,2′-bipyridyl | Acetonitrile, room temperature, followed by hydrolysis |

| Zinc bromide (ZnBr₂), n-propanethiol (n-PrSH) | Dichloromethane, short reaction times |

| Hydrochloric acid (HCl) | Methanol, boiling |

| Fungal Peroxygenase | H₂O₂-dependent enzymatic cleavage |

Primary alcohols, such as the hydroxymethyl group obtained after MOM ether cleavage, can be oxidized to aldehydes (formyl group) or further to carboxylic acids (carboxyl group). solubilityofthings.com Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are typically used for the selective oxidation of primary alcohols to aldehydes. solubilityofthings.com Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, will typically oxidize the primary alcohol directly to the carboxylic acid.

The hydroxymethyl group can be converted to halomethyl derivatives, such as a bromomethyl group. This transformation can be achieved using reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and carbon tetrabromide (CBr₄). vanderbilt.edu These reactions proceed via nucleophilic substitution, where the hydroxyl group is first converted into a good leaving group.

Reactions Involving the Methylene (B1212753) Spacer (e.g., alpha-substitution)

The methylene (-CH₂-) group situated between the quinoline ring and the methoxy (B1213986) group is a potential site for chemical modification. While not as activated as the α-protons of a ketone, the protons on this methylene spacer exhibit some reactivity due to the influence of the adjacent aromatic quinoline ring.

Reactions analogous to the alpha-functionalization of 2-alkylquinolines can be envisioned. For instance, the acidity of the methylene protons is enhanced relative to a simple alkane, making deprotonation with a strong base possible. The resulting carbanion could then react with various electrophiles.

One common reaction for 2-methylquinolines is condensation with aldehydes, such as benzaldehyde, to form styryl derivatives. researchgate.net This type of reaction typically requires activation, for example, in the presence of an acid catalyst or through the formation of a more reactive intermediate. researchgate.net While the methoxy group in 8-bromo-2-(methoxymethyl)quinoline may introduce some steric hindrance and electronic effects, similar condensation reactions could potentially be achieved under appropriate conditions.

Furthermore, alpha-halogenation, a common reaction for carbonyl compounds that proceeds through an enol or enolate intermediate, provides a conceptual framework. youtube.com While an ether like 8-bromo-2-(methoxymethyl)quinoline will not form an enol, under radical conditions or with very strong bases, substitution at the methylene position might be feasible, leading to the introduction of a halogen or other functional groups.

| Reaction Type | Reagents/Conditions | Potential Product | Notes |

| Aldol-type Condensation | Benzaldehyde, Acid/Base catalyst | 2-(2-methoxy-1-phenylvinyl)-8-bromoquinoline | Analogous to reactions with 2-methylquinolines. |

| Deprotonation/Alkylation | Strong base (e.g., n-BuLi), Alkyl halide | 8-Bromo-2-(1-methoxyalkyl)quinoline | The strong base would generate a carbanion at the methylene spacer for subsequent reaction. |

Reactivity of the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it a primary center for basic and nucleophilic reactions.

The nitrogen atom in the quinoline ring is basic and readily reacts with acids to form quinolinium salts. This is a classic quaternization reaction. For example, treatment with an alkyl halide, such as methyl iodide, would yield the corresponding N-methyl-8-bromo-2-(methoxymethyl)quinolinium iodide.

Another significant reaction involving the quinoline nitrogen is N-oxidation. Oxidation of the nitrogen atom leads to the formation of a quinoline N-oxide. This transformation can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or dimethyldioxirane. researchgate.net The formation of the N-oxide is a crucial step in many synthetic strategies as it activates the C2 and C4 positions of the quinoline ring towards nucleophilic attack and can also direct C-H functionalization. researchgate.net The electronic nature of substituents on the quinoline ring can influence the rate of N-oxidation. In general, electron-donating groups enhance reactivity, while electron-withdrawing groups decrease it. nih.gov The presence of the bromo group at C8 would likely make the nitrogen slightly less basic and potentially slow down the rate of N-oxidation compared to an unsubstituted quinoline.

| Reaction | Typical Reagents | Product |

| Quaternization (Alkylation) | Alkyl halide (e.g., CH₃I) | N-Alkyl-8-bromo-2-(methoxymethyl)quinolinium halide |

| N-Oxidation | Peroxy acid (m-CPBA), Dimethyldioxirane | 8-Bromo-2-(methoxymethyl)quinoline N-oxide |

Quinoline derivatives are well-known ligands in coordination chemistry. While 8-hydroxyquinoline (B1678124) is a classic and powerful chelating agent, where the hydroxyl group and the quinoline nitrogen form a stable five-membered ring with a metal ion, 8-bromo-2-(methoxymethyl)quinoline lacks this chelating hydroxyl group. nih.gov

However, the quinoline nitrogen atom itself can act as a monodentate ligand, coordinating to a variety of metal centers. Furthermore, the oxygen atom of the methoxymethyl group could potentially participate in coordination, allowing the molecule to act as a bidentate ligand, forming a larger and likely weaker chelate ring. The coordination potential would be highly dependent on the nature of the metal ion and the reaction conditions. The bromo substituent at the 8-position could sterically influence the approach of a metal ion to the nitrogen atom.

Electrophilic and Nucleophilic Reactions on the Quinoline Core (excluding C8 and C2 positions)

The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being highly dependent on the reaction conditions and the nature of the existing substituents.

Electrophilic Aromatic Substitution: In strongly acidic conditions, electrophilic substitution of the quinolinium ion occurs preferentially on the benzene (B151609) ring, which is more electron-rich than the protonated pyridine (B92270) ring. The preferred positions for attack are C5 and C8. quimicaorganica.orgquora.com Since the C8 position is already occupied by a bromine atom in the target molecule, electrophilic substitution would be directed primarily to the C5 position. The methoxy group at C2 has a deactivating effect on the pyridine ring for electrophilic attack, while the bromo group at C8 is a deactivating, ortho-, para-directing group. Therefore, reactions like nitration or sulfonation would be expected to yield the 5-substituted product.

Nucleophilic Aromatic Substitution: The pyridine ring of quinoline is electron-deficient and thus susceptible to nucleophilic attack, especially at the C2 and C4 positions. quimicaorganica.org Since the C2 position is already substituted, nucleophilic attack would be directed to the C4 position. This reactivity is often exploited by using a good leaving group at this position, but direct nucleophilic substitution of hydrogen (SₙH) is also possible under certain conditions, particularly if the ring is activated, for instance by N-oxidation. rsc.org

| Reaction Type | Position of Attack | Influencing Factors | Example Reaction |

| Electrophilic Substitution | C5 | Protonation of nitrogen deactivates the pyridine ring. The bromo group directs to C5. | Nitration (HNO₃/H₂SO₄) to yield 5-nitro-8-bromo-2-(methoxymethyl)quinoline. |

| Nucleophilic Substitution | C4 | The pyridine ring is electron-deficient. | Reaction with a strong nucleophile if a leaving group is present at C4. |

Chemo-, Regio-, and Stereoselectivity in Reactions of 8-Bromo-2-(methoxymethyl)quinoline

Chemoselectivity: In a molecule with multiple reactive sites, chemoselectivity refers to the preferential reaction of one functional group over others. For 8-bromo-2-(methoxymethyl)quinoline, a key example of chemoselectivity would be the reaction at the quinoline nitrogen (e.g., N-oxidation) versus a reaction on the quinoline ring (e.g., electrophilic substitution). The choice of reagents and reaction conditions would determine the outcome. For instance, mild oxidizing agents would favor N-oxidation, while strong nitrating conditions would favor electrophilic substitution on the carbocyclic ring.

Regioselectivity: This is a critical aspect of the reactivity of 8-bromo-2-(methoxymethyl)quinoline.

Electrophilic Substitution: As discussed, electrophilic attack is highly regioselective for the C5 position due to the existing bromine at C8. Studies on the bromination of 8-methoxyquinoline (B1362559), a close analog, show that monobromination occurs exclusively at the C5 position. researchgate.net This provides strong evidence that other electrophilic substitutions on 8-bromo-2-(methoxymethyl)quinoline would also be highly directed to C5.

Nucleophilic Substitution: Nucleophilic attack is regioselective for the C4 position, as the C2 position is blocked.

Stereoselectivity: Stereoselectivity would become a significant consideration if a chiral center is introduced into the molecule. For example, if the methylene spacer were to be functionalized via an asymmetric reaction, it would lead to the formation of enantiomers or diastereomers. For instance, an asymmetric reduction of a potential ketone formed by oxidation of the methylene group could lead to a chiral alcohol. Without the introduction of a chiral element, most reactions on the aromatic core would not involve stereoselectivity.

Applications of 8 Bromo 2 Methoxymethyl Quinoline in Advanced Organic Synthesis

Precursor for Diverse Functionalized Quinoline (B57606) Derivatives

The strategic placement of the bromine atom and the methoxymethyl group on the quinoline ring makes 8-Bromo-2-(methoxymethyl)quinoline a versatile precursor for a wide range of functionalized quinoline derivatives. The bromine at the 8-position is particularly amenable to various cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

Research has shown that bromoquinolines are important precursors for creating novel substituted quinoline derivatives through carbon-carbon bond formation. researchgate.net These reactions are fundamental in medicinal chemistry and materials science for developing compounds with specific electronic and steric properties. researchgate.net For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be employed to introduce aryl, heteroaryl, alkyl, and alkynyl groups at the C8-position.

The following table provides a conceptual overview of the types of derivatizations possible from 8-Bromo-2-(methoxymethyl)quinoline based on established quinoline chemistry.

| Reaction Type | Reagents/Catalyst | Functional Group Introduced at C8 | Resulting Derivative Class |

| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | Aryl/Heteroaryl | 8-Aryl/Heteroaryl-2-(methoxymethyl)quinolines |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl | 8-Alkynyl-2-(methoxymethyl)quinolines |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino | 8-Amino-2-(methoxymethyl)quinoline derivatives |

| Cyanation | Cyanide source (e.g., Zn(CN)₂, CuCN) | Cyano | 8-Cyano-2-(methoxymethyl)quinoline |

These transformations allow for the systematic modification of the quinoline core, enabling the fine-tuning of its biological and physical properties for various applications.

Building Block for Complex Heterocyclic Systems and Polycyclic Scaffolds

The bifunctional nature of 8-Bromo-2-(methoxymethyl)quinoline, possessing both an electrophilic C-Br bond and a modifiable methoxymethyl group, makes it a valuable building block for the synthesis of more complex heterocyclic and polycyclic systems. The quinoline nitrogen also plays a key role in directing reactions and can participate in cyclization processes.

Through sequential or one-pot reactions, the bromine and methoxymethyl groups can be used as handles to construct fused ring systems. For example, an initial cross-coupling reaction at the C8-position can introduce a functional group that subsequently reacts with the C2-substituent or the quinoline nitrogen to form a new ring. While direct examples involving 8-Bromo-2-(methoxymethyl)quinoline are not extensively documented, the synthesis of tricyclic pyrrolo[2,3-c]quinolines from related quinoline derivatives illustrates this potential. scite.ai

Intermediate in the Synthesis of Quinolyl-Containing Ligands and Catalysts

Quinolines are privileged structures in the design of ligands for transition metal catalysis due to the coordinating ability of the nitrogen atom. The substitution pattern on the quinoline ring significantly influences the steric and electronic properties of the resulting metal complexes, thereby affecting their catalytic activity and selectivity.

8-Bromo-2-(methoxymethyl)quinoline serves as a key intermediate for crafting bespoke quinolyl-containing ligands. The C8-bromo group can be transformed into various coordinating moieties, such as phosphines, amines, or other heteroatomic groups, through nucleophilic substitution or cross-coupling reactions. The 2-(methoxymethyl) group can also influence the ligand's steric bulk and conformational flexibility. Although specific examples for this exact compound are sparse, the general strategy is well-established in the synthesis of ligands based on the quinoline framework for applications in asymmetric catalysis and organometallic chemistry.

Role in Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are powerful tools in modern organic synthesis for building molecular complexity in a single, efficient step. rsc.org The reactive sites on 8-Bromo-2-(methoxymethyl)quinoline make it a potential substrate for such transformations.

While specific MCRs involving 8-Bromo-2-(methoxymethyl)quinoline are not prominently reported, the quinoline ring system itself is frequently synthesized and functionalized using these methods. rsc.orgiipseries.org For example, Friedländer-type condensations or Povarov reactions could conceptually be adapted to incorporate fragments that would lead to structures derived from 8-Bromo-2-(methoxymethyl)quinoline. rsc.orgiipseries.org The bromine atom offers a handle for post-MCR modifications, further expanding the accessible chemical space. Cascade reactions, where a series of intramolecular transformations are triggered by a single event, could be designed to utilize the inherent reactivity of the different positions on the 8-Bromo-2-(methoxymethyl)quinoline scaffold.

Integration into Divergent Synthetic Pathways

Divergent synthesis is a strategy that allows for the generation of a library of structurally diverse compounds from a common intermediate. organic-chemistry.org 8-Bromo-2-(methoxymethyl)quinoline is an ideal starting point for divergent synthetic approaches due to its multiple, orthogonally reactive sites.

A divergent synthetic plan could involve:

Initial Diversification at C8: A variety of substituents can be introduced at the C8-position via cross-coupling reactions.

Modification of the C2-substituent: The methoxymethyl group can be deprotected to the corresponding hydroxymethyl group, which can then be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups.

Functionalization of the Quinoline Ring: Further electrophilic substitution on the quinoline ring, guided by the existing substituents, can introduce additional diversity.

This approach allows for the rapid generation of a wide range of analogues from a single, readily accessible starting material, which is highly valuable in drug discovery and materials science research. The ability to systematically alter different parts of the molecule facilitates the exploration of structure-activity relationships. organic-chemistry.org

Structural Elucidation Methodologies for 8 Bromo 2 Methoxymethyl Quinoline and Its Synthetic Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to the structural elucidation of novel compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about the chemical environment of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution.

¹H NMR: Proton NMR provides information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a quinoline (B57606) derivative, the aromatic protons resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. tsijournals.com The protons of the methoxymethyl group would appear in the upfield region. The chemical shifts and splitting patterns of the quinoline ring protons are characteristic and allow for the determination of the substitution pattern. For instance, the H-4 proton often appears as a doublet coupled to the H-3 proton.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts of the carbon atoms in the quinoline ring are typically found between δ 120 and 160 ppm. chemicalbook.com The carbon of the methoxy (B1213986) group would resonate at a higher field, while the methylene (B1212753) carbon of the methoxymethyl group would be further downfield compared to a simple methyl group due to the electronegativity of the adjacent oxygen atom.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton coupling relationships, helping to trace the spin systems within the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments of the ¹H and ¹³C NMR spectra. These techniques are crucial for confirming the exact placement of substituents on the quinoline ring.

Detailed NMR data for related quinoline structures provide a reference for the expected spectral features of 8-Bromo-2-(methoxymethyl)quinoline. For example, the ¹H NMR spectrum of 6,8-dibromoquinoline (B11842131) shows signals in the aromatic region between δ 7.97 and 9.04 ppm. researchgate.net Similarly, the ¹³C NMR spectrum of 8-methoxyquinoline (B1362559) displays signals for the quinoline carbons in the expected aromatic region and a distinct signal for the methoxy carbon at δ 56.2 ppm. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Quinolines

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 6,8-Dibromoquinoline researchgate.net | 9.04 (dd, 1H), 8.16 (d, 1H), 8.04 (dd, 1H), 7.97 (d, 1H) | Not detailed in provided search results. |

| 8-Methoxyquinoline researchgate.net | 8.91 (d, 1H), 8.09 (d, 1H), 7.39 (m, 2H), 7.01 (d, 1H), 4.10 (s, 3H) | 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 (OCH₃) |

This table is illustrative and based on data for structurally similar compounds. The exact chemical shifts for 8-Bromo-2-(methoxymethyl)quinoline would require experimental determination.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For 8-Bromo-2-(methoxymethyl)quinoline (C₁₁H₁₀BrNO), the presence of bromine is readily identified by its characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). The high-resolution measurement of the molecular ion peak allows for the unambiguous confirmation of the elemental formula.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 8-Bromo-2-(methoxymethyl)quinoline would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1600-1450 cm⁻¹ region. docbrown.info The presence of the ether linkage in the methoxymethyl group would be indicated by a strong C-O stretching band in the region of 1250-1050 cm⁻¹. researchgate.net The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like quinoline exhibit characteristic absorption bands in the UV-Vis region. The spectrum of quinoline itself shows several bands corresponding to π→π* transitions. nist.gov The introduction of substituents, such as the bromo and methoxymethyl groups, can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the intensity of the absorption bands. The UV-Vis spectrum of 8-Bromo-2-(methoxymethyl)quinoline can be used to confirm the presence of the quinoline chromophore and study the electronic effects of the substituents. Studies on similar compounds like 5,7-dibromo-8-hydroxy quinoline show electronic transitions in the region of 1900-4000 Å. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

For crystalline derivatives, single-crystal X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For a molecule like 8-Bromo-2-(methoxymethyl)quinoline, X-ray crystallography would confirm the planar structure of the quinoline ring and the conformation of the methoxymethyl substituent. It would also reveal details about how the molecules pack in the crystal lattice, which can be influenced by π-π stacking interactions between the quinoline rings and other intermolecular forces. While no specific crystallographic data for 8-Bromo-2-(methoxymethyl)quinoline was found, studies on related quinoline derivatives demonstrate the utility of this technique in confirming molecular structures. csic.es

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. For 8-Bromo-2-(methoxymethyl)quinoline (C₁₁H₁₀BrNO), the theoretical elemental composition would be calculated and compared against the experimental results to verify the purity and confirm the empirical formula of the synthesized compound. This technique is often used in conjunction with mass spectrometry for a comprehensive compositional analysis. researchgate.net

Table 2: Theoretical Elemental Analysis Data for C₁₁H₁₀BrNO

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 11 | 132.11 | 52.40% |

| Hydrogen | H | 1.01 | 10 | 10.10 | 4.00% |

| Bromine | Br | 79.90 | 1 | 79.90 | 31.69% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.56% |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.35% |

| Total | 252.12 | 100.00% |

This table presents the calculated theoretical values.

Computational and Theoretical Studies on 8 Bromo 2 Methoxymethyl Quinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful quantum mechanical method to investigate the electronic structure and reactivity of molecules. rsc.orgnih.govnih.gov For 8-Bromo-2-(methoxymethyl)quinoline, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-31G(d,p), can provide profound insights into its intrinsic properties. rsc.orgnih.gov

Key parameters derived from DFT that are instrumental in predicting reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting propensity. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface, another product of DFT calculations, visually represents the charge distribution across the molecule. researchgate.net The MEP map can identify electrophilic and nucleophilic sites, which is vital for predicting how the molecule will interact with other reagents. For instance, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, whereas areas of positive potential (blue) are prone to nucleophilic attack. In the case of 8-Bromo-2-(methoxymethyl)quinoline, the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the methoxymethyl group are expected to be regions of high electron density.

Table 1: Hypothetical DFT-Calculated Parameters for 8-Bromo-2-(methoxymethyl)quinoline

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Kinetic stability and reactivity |

| Electronegativity (χ) | 3.85 eV | Measure of the power to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 2.79 eV | Propensity to accept electrons |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformation and Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior and interactions with its environment over time. nih.govnih.gov An MD simulation for 8-Bromo-2-(methoxymethyl)quinoline would typically involve placing the molecule in a simulation box with a chosen solvent, such as water or an organic solvent, and solving Newton's equations of motion for all atoms in the system. acs.org

A primary application of MD simulations for this compound would be to explore its conformational landscape. The methoxymethyl group at the C2 position has rotational freedom, and MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. Understanding the accessible conformations is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties. arabjchem.org

MD simulations are also invaluable for studying intermolecular interactions. nih.govarabjchem.org For example, by simulating 8-Bromo-2-(methoxymethyl)quinoline in a water box, one could analyze the radial distribution functions to understand the hydration shell around the molecule and the specific interactions of the quinoline nitrogen and methoxymethyl oxygen with water molecules. arabjchem.org If this molecule were to be investigated as a potential drug candidate, MD simulations of its complex with a target protein could elucidate the key binding interactions, the stability of the complex, and the role of specific amino acid residues in the binding pocket. nih.govmdpi.com

Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the identification of intermediates and the calculation of transition state energies. rsc.orgnih.govsmu.edu For 8-Bromo-2-(methoxymethyl)quinoline, several reaction types could be computationally explored.

A prominent reaction would be the nucleophilic aromatic substitution (SNA) at the C8 position, where the bromine atom is displaced by a nucleophile. Computational methods can be used to model the reaction pathway, calculating the energies of the reactants, the Meisenheimer intermediate, the transition state, and the products. researchgate.net The activation energy, determined by the energy difference between the reactants and the transition state, is a key predictor of the reaction rate.

Another area of interest is the reactivity of the methoxymethyl group. For instance, its susceptibility to cleavage under acidic or basic conditions could be investigated. Computational modeling can help to understand the protonation states of the molecule and the subsequent reaction steps.

Furthermore, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are commonly employed to modify bromo-aromatic compounds. mdpi.com Computational studies can shed light on the intricate catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. By calculating the energies of the various intermediates and transition states in the catalytic cycle, one can understand the factors that control the reaction's efficiency and selectivity.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design and materials science. capes.gov.brpharmdbm.com These studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property like reactivity. researchgate.netresearchgate.net

To conduct a QSAR study for derivatives of 8-Bromo-2-(methoxymethyl)quinoline, a dataset of analogous compounds with varying substituents would first need to be synthesized and their biological activity (e.g., anticancer, antibacterial) evaluated. nih.govnih.govmdpi.com Subsequently, a range of molecular descriptors for each compound would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electronic fields from CoMFA or CoMSIA). nih.gov

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a QSAR model that correlates a selection of these descriptors with the observed activity. nih.gov A robust QSAR model should not only have good statistical quality (e.g., high squared correlation coefficient, r²) but also good predictive power, which is assessed through internal and external validation techniques. nih.govnih.gov

Table 2: Illustrative Components of a QSAR Study on 8-Bromo-2-(methoxymethyl)quinoline Analogs

| Compound ID | Substituent at C5 | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Biological Activity (IC50, µM) |

| 1 | H | 3.2 | 2.5 D | 10.5 |

| 2 | Cl | 3.7 | 3.1 D | 5.2 |

| 3 | F | 3.3 | 3.0 D | 7.8 |

| 4 | CH3 | 3.6 | 2.4 D | 9.1 |

| 5 | OCH3 | 3.1 | 2.8 D | 12.3 |

Note: This table is a simplified and hypothetical representation of the data used in a QSAR study.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules. The contour maps generated from 3D-QSAR studies can also provide a visual guide, indicating regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. nih.gov

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. rsc.orgbohrium.comresearchgate.netacs.org Future research will undoubtedly focus on developing more environmentally benign and economically viable methods for the production of 8-Bromo-2-(methoxymethyl)quinoline. Traditional multi-step syntheses of quinolines often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. nih.gov

Future synthetic strategies are expected to leverage advancements in catalysis and process intensification. ijstr.orgacs.org This includes the exploration of:

Novel Catalytic Systems: The use of heterogeneous catalysts, such as metal nanoparticles and solid-supported acids, can facilitate easier catalyst recovery and recycling, contributing to a more sustainable process. bohrium.comtandfonline.com Research into biocatalysis, employing enzymes to mediate key synthetic steps, also presents a promising avenue for green synthesis.

Alternative Energy Sources: Microwave-assisted synthesis and sonochemistry have been shown to accelerate reaction times and improve yields in the synthesis of quinoline (B57606) derivatives, often under milder conditions than conventional heating. nih.govresearchgate.net

Eco-friendly Solvents: A shift towards the use of greener solvents like water, ionic liquids, or even solvent-free reaction conditions will be crucial in minimizing the environmental footprint of the synthesis. rsc.orgtandfonline.com

Recent studies on the synthesis of functionalized quinolines have highlighted the efficacy of copper-catalyzed dehydrogenative coupling and metal-free C(sp³)–H bond functionalization, offering potential blueprints for more efficient routes to 8-Bromo-2-(methoxymethyl)quinoline. ijstr.orgacs.org

Exploration of Novel Catalytic Transformations Mediated by 8-Bromo-2-(methoxymethyl)quinoline

The quinoline scaffold itself can act as a ligand for transition metals, forming complexes that can catalyze a variety of organic transformations. The specific substitution pattern of 8-Bromo-2-(methoxymethyl)quinoline, featuring both a potential coordination site at the nitrogen atom and a modifiable bromo-substituent, makes it an attractive candidate for the development of novel catalysts.

Future research in this area could explore:

Ligand Synthesis and Complexation: The synthesis of transition metal complexes where 8-Bromo-2-(methoxymethyl)quinoline or its derivatives act as ligands. The electronic and steric properties of the quinoline can be fine-tuned by modifying the substituents, potentially influencing the catalytic activity and selectivity of the resulting metal complex.

Cross-Coupling Reactions: Derivatives of 8-Bromo-2-(methoxymethyl)quinoline could be investigated as ligands in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex organic molecules.

Oxidation and Reduction Catalysis: Quinoline-based ligands have been employed in catalysts for oxidation and reduction reactions. The potential of 8-Bromo-2-(methoxymethyl)quinoline-metal complexes to mediate such transformations warrants investigation. Ruthenium-catalyzed reactions for the synthesis of substituted quinolines have been reported, suggesting the potential for quinoline derivatives to participate in catalytic cycles. rsc.org

Application in Asymmetric Synthesis for Chiral Quinoline Derivatives

Chiral quinoline derivatives are of immense importance in medicinal chemistry and materials science. researchgate.netdntb.gov.ua The development of catalytic asymmetric methods to access enantiomerically pure compounds is a major focus of contemporary organic synthesis. nih.govnih.gov 8-Bromo-2-(methoxymethyl)quinoline can serve as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis.

Key research avenues include:

Synthesis of Chiral Ligands: The bromine atom at the C8 position provides a handle for further functionalization, allowing for the introduction of chiral auxiliaries or other coordinating groups. This could lead to the development of novel bidentate or tridentate chiral ligands. researchgate.net